S63845 is a selective, small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1) protein. [, , , , , , , , , , , , , , , , , , , ] MCL1 belongs to the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, , , , , , , , , , , , , , , , , , , ] While pro-apoptotic proteins promote cell death, anti-apoptotic proteins like MCL1 inhibit it. [, , , , , , , , , , , , , , , , , , , ] S63845 binds to MCL1, disrupting its anti-apoptotic function and promoting cell death. [, , , , , , , , , , , , , , , , , , , ] Due to its role in promoting cell death, S63845 is widely used in preclinical cancer research to study the potential of MCL1 as a therapeutic target for various cancers. [, , , , , , , , , , , , , , , , , , , ]
S63845 is a small molecule inhibitor specifically targeting Myeloid Cell Leukemia 1, commonly known as MCL-1, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in cell survival by preventing apoptosis, making it a significant target in cancer therapy. S63845 exhibits high selectivity and potency against MCL-1, with a binding affinity characterized by a dissociation constant (KD) of 0.19 nanomolar and an inhibition constant (Ki) of less than 1.2 nanomolar . This compound has shown promise in preclinical studies for treating various hematological malignancies.
S63845 was developed as part of research efforts to find effective inhibitors of anti-apoptotic proteins. It is classified as a selective BH3 mimetic, which mimics the action of pro-apoptotic proteins that bind to anti-apoptotic members of the BCL-2 family, thereby promoting cell death in cancer cells that are dependent on MCL-1 for survival . The compound has been evaluated in various studies for its efficacy against multiple myeloma and other blood cancers.
The synthesis of S63845 involves several steps that include the construction of its complex molecular framework. While specific synthetic methods are proprietary, general synthetic routes for similar compounds typically involve:
The compound is usually formulated in a manner that allows for intravenous administration, ensuring bioavailability in vivo .
S63845 has a complex molecular structure represented by the chemical formula and a molecular weight of approximately 829.3 g/mol . The structure features:
The three-dimensional conformation allows S63845 to effectively inhibit MCL-1's function, leading to apoptosis in dependent cancer cells.
S63845 primarily engages in receptor-ligand interactions with MCL-1, leading to several downstream effects:
The mechanism by which S63845 exerts its effects involves several key processes:
S63845 exhibits several physical and chemical properties relevant for its application:
S63845 has several potential applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3